2-Methoxybiphenyl
Overview
Description
2-Methoxybiphenyl, also known as 2-Phenylanisole, is an organic compound with the molecular formula C13H12O. It is a derivative of biphenyl where a methoxy group is attached to the second carbon of one of the phenyl rings. This compound is known for its clear, slightly yellow liquid appearance after melting .
Scientific Research Applications
2-Methoxybiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including liquid crystal polymers.
Safety and Hazards
2-Methoxybiphenyl may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar compound, 6-[2-(3’-methoxybiphenyl-3-yl)ethyl]pyridin-2-amine, is known to target beta-secretase 1 in humans .
Biochemical Pathways
It has been found that structurally similar compounds can be involved in the desulfurization pathway, where 2-methoxybiphenyl is produced as a result .
Action Environment
It is known to be soluble in toluene and insoluble in water , which could potentially affect its bioavailability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Methoxybiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with biphenyl phytoalexin-specific O-methyltransferase, an enzyme involved in the biosynthesis of phytoalexins in plants . This enzyme catalyzes the O-methylation of 3,5-dihydroxybiphenyl to form 3-hydroxy-5-methoxybiphenyl, indicating that this compound is a product of this biochemical pathway. Additionally, this compound may interact with other biomolecules involved in the detoxification processes in plants and microorganisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In plant cells, it has been shown to influence the accumulation of phytoalexins, which are antimicrobial compounds produced in response to pathogen attack . This suggests that this compound may play a role in enhancing the plant’s defense mechanisms. In animal cells, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is less well-documented, but it is hypothesized that it could affect these processes through its interactions with specific enzymes and proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For example, its interaction with biphenyl phytoalexin-specific O-methyltransferase involves the transfer of a methyl group to 3,5-dihydroxybiphenyl, resulting in the formation of 3-hydroxy-5-methoxybiphenyl . This methylation reaction is crucial for the biosynthesis of phytoalexins, which are important for plant defense. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biochemical activities
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. Toxicity studies in animal models are essential to determine the safe dosage range and to identify any potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of phytoalexins in plants . The compound is a product of the O-methylation of 3,5-dihydroxybiphenyl, catalyzed by biphenyl phytoalexin-specific O-methyltransferase. This reaction is part of a larger metabolic pathway that converts phenylpropanoids to phytoalexins, which are crucial for plant defense. The compound may also interact with other enzymes and cofactors involved in detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . In plant cells, the compound may be transported to sites of pathogen attack, where it accumulates and contributes to the defense response. In animal cells, the distribution of this compound is less well-studied, but it is likely to be influenced by its solubility and interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. In plant cells, the compound may be localized in the cytoplasm or other cellular compartments where phytoalexin biosynthesis occurs The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, influencing its biochemical activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybiphenyl can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of aromatic hydrocarbon solvents, secondary amines, and paraformaldehyde. The reaction mixture is heated to 130-160°C for a heat preservation dehydration reaction, followed by the addition of a catalyst and further heating to 160-190°C .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenyl rings.
Comparison with Similar Compounds
- 2-Hydroxybiphenyl
- 2-Phenylanisole
- 2-Methoxydiphenyl
These compounds share structural similarities but differ in their specific functional groups and properties.
Properties
IUPAC Name |
1-methoxy-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWCWEGVNJVLAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052584 | |
Record name | Biphenyl-2-yl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-26-0, 26445-85-2 | |
Record name | 2-Methoxybiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Biphenyl, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Biphenyl-2-yl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-2-yl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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